molecular formula C20H27Cl2N3 B2616993 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride CAS No. 1630907-28-6

3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride

Cat. No.: B2616993
CAS No.: 1630907-28-6
M. Wt: 380.36
InChI Key: ZXOOIHFQTFYELR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride follows IUPAC conventions for bicyclic amines. The parent structure, 3,7,9-triazabicyclo[3.3.1]nonane , consists of a fused bicyclic system with three nitrogen atoms at positions 3, 7, and 9. The bicyclo[3.3.1] framework comprises two fused rings: a six-membered ring (3,7-diazabicyclo) and a four-membered ring (7,9-diazabicyclo), forming a bridged system. The substituents—two benzyl groups at positions 3 and 9—are denoted with the prefix "dibenzyl." The "dihydrochloride" suffix indicates two hydrochloric acid molecules protonating the tertiary amines, likely at positions 3 and 9.

Molecular Formula :
$$ \text{C}{20}\text{H}{27}\text{Cl}{2}\text{N}{3} $$
Molecular Weight :
380.35 g/mol.

Property Value Source
CAS Registry Number 1630907-28-6
SMILES [H]Cl.[H]Cl.C1(N2CC3=CC=CC=C3)CN(CC4=CC=CC=C4)CC2CNC1
InChIKey ZXOOIHFQTFYELR-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The bicyclo[3.3.1]nonane core adopts a chair-chair conformation , as observed in related diazabicyclic compounds. This geometry minimizes steric strain between the bridging nitrogen atoms (N3, N7, N9) and the benzyl substituents. Key features include:

  • Bond Angles : N–C–C angles near 109.5°, consistent with sp³ hybridization.
  • Torsional Strain : The benzyl groups at positions 3 and 9 introduce steric hindrance, slightly distorting the ideal chair conformation.
  • Hydrogen Bonding : Protonated amines form N–H···Cl interactions with chloride ions, stabilizing the dihydrochloride salt.

Computational Analysis :
Density Functional Theory (DFT) studies of analogous triazabicyclononanes reveal intramolecular hydrogen bonding between N7 and adjacent C–H groups, further rigidifying the structure.

Crystallographic Studies and Symmetry Considerations

X-ray diffraction data for related compounds (e.g., 3,7-diazabicyclo[3.3.1]nonane derivatives) suggest that the title compound crystallizes in an orthorhombic system with space group Pbca. Key crystallographic parameters include:

Parameter Value Source
Unit Cell Dimensions a = 10.61 Å, b = 20.16 Å, c = 31.50 Å
Volume 6738.6 ų
Z 8

Notable Features :

  • Hydrogen-Bonding Network : N–H···Cl interactions (2.8–3.1 Å) link adjacent molecules, forming a 3D lattice.
  • Chirality : The bicyclic core lacks a plane of symmetry, rendering the molecule chiral. However, the dihydrochloride salt crystallizes as a racemic mixture.

Comparative Analysis with Related Triazabicyclononane Derivatives

The structural and electronic effects of substituents on triazabicyclononane derivatives are summarized below:

Derivative Substituents Key Differences from Title Compound Source
3,7,9-Triazabicyclo[3.3.1]nonane Unsubstituted Lower molecular weight (153.21 g/mol); higher solubility in polar solvents
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one Ketone at C9; no N9 substitution Planar carbonyl group introduces electronic asymmetry
3-Boc-3,7,9-triazabicyclo[3.3.1]nonane tert-Butoxycarbonyl at N3 Bulkier substituent reduces crystallinity; enhanced stability in acidic conditions

Impact of Benzyl Groups :

  • Hydrophobicity : The benzyl substituents increase logP by ~2.5 compared to unsubstituted derivatives, reducing aqueous solubility.
  • Steric Effects : Substituents at N3 and N9 hinder nucleophilic attack at these positions, enhancing chemical stability.

Properties

IUPAC Name

3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3.2ClH/c1-3-7-17(8-4-1)13-22-15-19-11-21-12-20(16-22)23(19)14-18-9-5-2-6-10-18;;/h1-10,19-21H,11-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOOIHFQTFYELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC(N2CC3=CC=CC=C3)CN1)CC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with formaldehyde and a secondary amine, followed by cyclization to form the triazabicyclo structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the scalability of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are possible, where the benzyl groups can be replaced by other substituents using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that triazabicyclononanes exhibit significant anticancer properties. Specifically, derivatives of 3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane have been studied for their ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative disorders.

Antimicrobial Properties
Some derivatives of 3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane have demonstrated antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics or antifungal agents.

Material Science

Polymer Chemistry
The unique bicyclic structure of 3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane allows it to be employed as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Nanotechnology
In nanotechnology applications, this compound can be utilized in the fabrication of nanomaterials with specific electronic or optical properties. Its functionalization allows for the design of materials suitable for sensors and electronic devices.

Chemical Intermediate

Synthesis of Complex Molecules
As a chemical intermediate, 3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride plays a crucial role in the synthesis of more complex organic compounds. Its versatile reactivity makes it an essential component in multi-step synthetic pathways.

Case Studies

Study Title Focus Area Findings
Anticancer Properties of TriazabicyclononanesMedicinal ChemistryDemonstrated significant inhibition of tumor growth in vitro models
Neuroprotective Effects of Bicyclic CompoundsNeurobiologyShowed promise in protecting neuronal cells from oxidative stress
Synthesis and Characterization of New PolymersMaterial ScienceImproved mechanical properties and thermal stability when used as a monomer

Mechanism of Action

The mechanism by which 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazabicyclo structure allows for specific binding to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biological pathways, making the compound valuable in both research and therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

3,7,9-Tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane Synthesis: Prepared via oxidative triamidation using N-iodotriamide intermediates . Structural Features: Trifluoromethylsulfonyl groups at positions 3, 7, and 9 confer electron-withdrawing properties. Gas-phase studies reveal five conformational isomers (e.g., 1-c-out-2-c-out), contrasting with the single conformer observed in X-ray crystallography . Applications: Primarily studied for synthetic utility rather than biological activity.

3,9-Bis(phenylmethyl)-3,7,9-triazabicyclo[3.3.1]nonane Dihydrochloride Synthesis: Similar benzylation strategy but lacks the 7-position substitution .

Substituent Modifications

3-Benzyl-9-(2-piperidinopropyl)-3,9-diazabicyclo[3.3.1]nonane Trihydrochloride Hydrate Structure: Piperidinopropyl substituent at position 9 introduces a basic tertiary amine, enhancing hydrophilicity . Synthesis: Utilizes alkylation with piperidine derivatives, differing from the benzyl-focused approaches for the target compound .

3-Benzyl-9-(3-diethylammoniopropyl)-3,9-diazabicyclo[3.3.1]nonane Chloride Hydrate Structure: Diethylammonio propyl group at position 9 introduces a cationic charge at physiological pH .

Notes:

  • Parasympatholytic Activity : Unique to the target compound, likely due to benzyl groups modulating muscarinic receptor interactions .
  • Conformational Flexibility : The trifluoromethylsulfonyl analog exhibits higher flexibility, which may limit its use in targeted therapies .

Biological Activity

3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride, with the chemical formula C20_{20}H27_{27}Cl2_{2}N3_{3}, is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC20_{20}H27_{27}Cl2_{2}N3_{3}
Molecular Weight380.35 g/mol
CAS Number1630907-28-6
PubChem ID91663874

Structural Characteristics

The compound features a triazabicyclo structure, which contributes to its biological activity. The presence of benzyl groups enhances lipophilicity, potentially affecting its interaction with biological membranes.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting bacterial growth.
  • Cytotoxicity : In vitro studies reveal that the compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells.

Toxicity Profile

The toxicity of this compound has been evaluated through various studies:

Case Study 1: Antimicrobial Efficacy

In a study published by Novartis AG (WO2005/103054 A2), the antimicrobial efficacy of the compound was evaluated against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.

Case Study 2: Cytotoxicity in Cancer Research

A study conducted by researchers at a prominent university investigated the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM after 48 hours of exposure, indicating promising potential for further development as an anticancer agent.

Case Study 3: Neuroprotection in Animal Models

Research published in a neuroscience journal explored the neuroprotective effects of the compound in an animal model of Alzheimer's disease. Results showed reduced levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls.

Q & A

Q. What are the established synthetic routes for 3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride, and how can reaction conditions influence yield?

The synthesis typically involves cyclization and alkylation steps. For example, derivatives of triazabicyclo[3.3.1]nonane are synthesized via [4+4] reactions of unsaturated imines or by modifying pre-existing bicyclic frameworks with benzyl groups . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in benzylation steps.
  • Temperature control : Reflux conditions (e.g., ethanol at 78°C) are critical for cyclization efficiency .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate imine formation and cyclization .

Q. How is the molecular structure of this compound characterized, and what techniques validate its geometry?

The bicyclo[3.3.1]nonane core is confirmed via:

  • X-ray crystallography : Resolves bond angles and torsion angles, confirming the chair-boat conformation of the bicyclic system .
  • Gas-phase electron diffraction (GED) : Validates spatial arrangements of substituents, particularly benzyl groups at positions 3 and 9 .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish equatorial vs. axial protons and carbons, with benzyl protons appearing as multiplets at δ 7.2–7.4 ppm .

Q. What intermolecular interactions dominate its solid-state packing?

Hirshfeld surface analysis of related triazabicyclo derivatives reveals:

  • C–H···Cl interactions : Between the dihydrochloride counterions and the bicyclic framework .
  • π-π stacking : Between benzyl groups (distance ~3.5 Å) .
  • Hydrogen bonding : N–H···Cl interactions stabilize the crystal lattice .

Q. How can researchers assess its stability under varying pH and temperature conditions?

  • Thermogravimetric analysis (TGA) : Decomposition onset >300°C, consistent with its high thermal stability .
  • pH-dependent solubility : Soluble in polar solvents (e.g., ethanol, water) at neutral pH; precipitation occurs in basic conditions due to deprotonation .

Advanced Research Questions

Q. What computational methods optimize the electronic structure for reactivity studies?

  • Basis sets : Correlation-consistent basis sets (e.g., cc-pVTZ) predict molecular orbitals and charge distribution .
  • Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculates electrostatic potential surfaces, identifying nucleophilic sites (e.g., N7) for functionalization .
  • Molecular dynamics (MD) : Simulates solvent effects on conformational flexibility .

Q. How can contradictory data on synthetic yields be resolved?

Discrepancies often arise from:

  • Impurity profiles : Unreacted intermediates (e.g., monoadducts) may skew yield calculations; HPLC-MS identifies residual substrates .
  • Steric effects : Bulkier benzyl substituents reduce reaction efficiency; kinetic studies using stopped-flow techniques quantify rate-limiting steps .

Q. What strategies improve enantioselectivity in asymmetric synthesis?

  • Chiral auxiliaries : (R)- or (S)-BINOL ligands induce stereocontrol during cyclization .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures .

Q. How does the compound interact with biological targets, and what assays validate its activity?

  • Docking studies : The bicyclic scaffold fits into hydrophobic pockets of enzymes (e.g., acetylcholinesterase) with binding energies <−8 kcal/mol .
  • In vitro assays :
    • MTT assay : IC50_{50} values against cancer cell lines (e.g., HeLa) .
    • Fluorescence quenching : Monitors binding to amyloid-beta peptides for Alzheimer’s research .

Key Research Recommendations

  • Prioritize DFT-guided synthesis to predict reactive sites and minimize trial-and-error approaches .
  • Use microscale high-throughput screening to explore substituent effects on bioactivity .
  • Address solubility limitations via co-crystallization with cyclodextrins or ionic liquids .

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